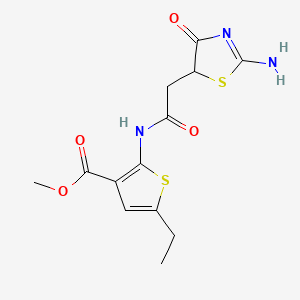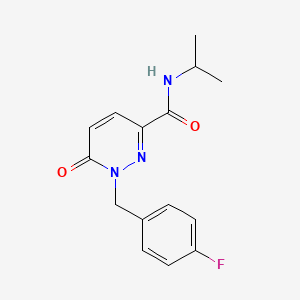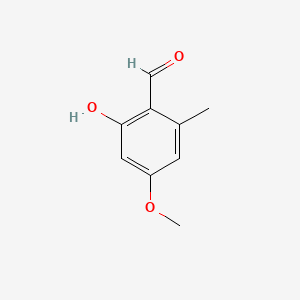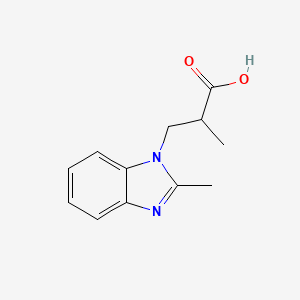
Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is a chemical compound with the empirical formula C16H19N3O4S2 . It is also known by other synonyms such as “2- [ [ (2-Amino-4,5-dihydro-4-oxo-5-thiazolyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzo [b]thiophene-3-carboxylic acid ethyl ester” and "2- [ [ (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester" .
Molecular Structure Analysis
The molecular weight of this compound is 381.47 . The structure includes a thiazolidinone core, which is a common feature in many bioactive compounds .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Spoorthy et al. (2021) explores the synthesis and characterization of related thiazolidinone derivatives, focusing on their antimicrobial properties. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antifibrotic and Anticancer Applications
- Research by Kaminskyy et al. (2016) investigates thiazolidinone derivatives, similar to the compound , for their antifibrotic and anticancer activities. They found certain derivatives to be promising candidates for further testing as antifibrotic agents, comparable to known drugs like Pirfenidone (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).
Potential as Schistosomicidal Agents
- A study by El-kerdawy et al. (1989) involved synthesis of similar compounds, focusing on their potential as schistosomicidal agents. This highlights another area of medicinal application for thiazolidinone derivatives (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).
Synthesis for Various Chemical Reactions
- Mohamed (2021) and Žugelj et al. (2009) conducted studies related to the synthesis of thiazolidinone derivatives, demonstrating their utility in various chemical reactions and potential applications in the synthesis of other compounds (Mohamed, 2021); (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial Applications
- Dabholkar and Tripathi (2011) focused on synthesizing and testing similar compounds for antimicrobial activity, adding to the body of evidence that supports the antimicrobial potential of these derivatives (Dabholkar & Tripathi, 2011).
Miscellaneous Applications
- Additional studies by various authors have explored different synthetic methods and potential applications of related thiazolidinone derivatives in various fields, including antimicrobial, antifibrotic, and anticancer research (Li-jua, 2015); (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-6-4-7(12(19)20-2)11(21-6)15-9(17)5-8-10(18)16-13(14)22-8/h4,8H,3,5H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXAYVAZGZMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)


![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)


![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)


![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)